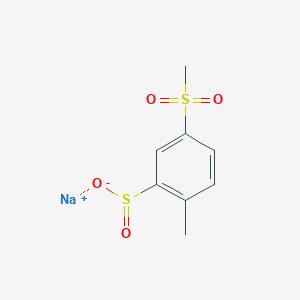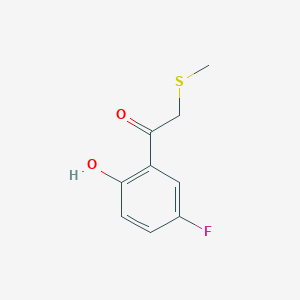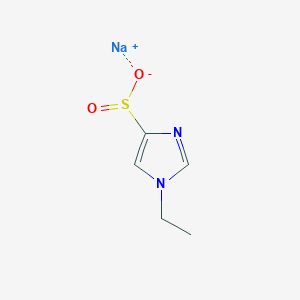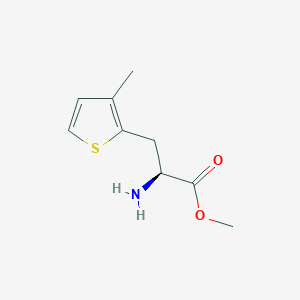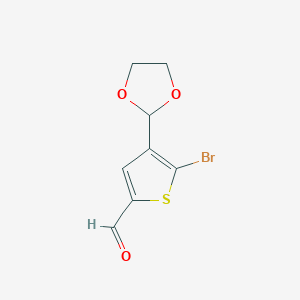
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde typically involves the bromination of thiophene derivatives followed by the introduction of the dioxolane ring. One common method involves the bromination of thiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Coupling: Biaryl compounds and other complex structures.
科学研究应用
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.
作用机制
The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop advanced materials. The molecular targets and pathways involved are specific to the reactions and applications it is used in .
相似化合物的比较
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the dioxolane ring.
5-Bromo-2-(1,3-dioxolan-2-yl)thiazole: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both the bromine atom and the dioxolane ring, which provide distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
属性
分子式 |
C8H7BrO3S |
|---|---|
分子量 |
263.11 g/mol |
IUPAC 名称 |
5-bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H7BrO3S/c9-7-6(3-5(4-10)13-7)8-11-1-2-12-8/h3-4,8H,1-2H2 |
InChI 键 |
ZRGTUVJISXTGGX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(SC(=C2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


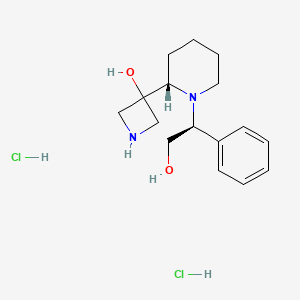

![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)

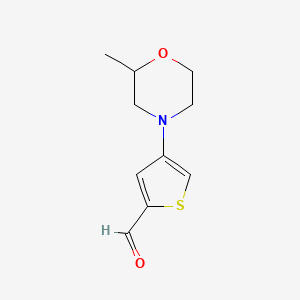
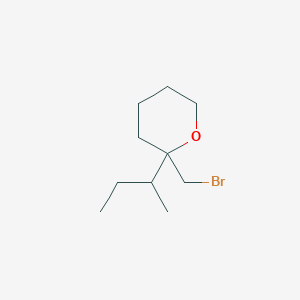
![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
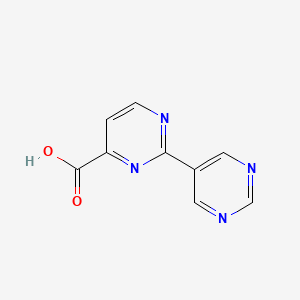
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL](/img/structure/B13181585.png)
![[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine](/img/structure/B13181586.png)
